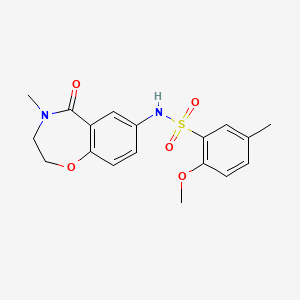

2-methoxy-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-methoxy-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of benzoxazepine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoxazepine ring fused with a benzene sulfonamide moiety, which contributes to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzoxazepine Ring: This can be achieved through the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.

Introduction of the Sulfonamide Group: The benzoxazepine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonamide group.

Methoxylation and Methylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

化学反应分析

Types of Reactions

2-methoxy-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the benzoxazepine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-methoxy-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

相似化合物的比较

Similar Compounds

Indole Derivatives: Compounds containing the indole moiety, known for their diverse biological activities.

Benzoxazepine Derivatives: Other benzoxazepine compounds with similar structural features but different substituents.

Uniqueness

2-methoxy-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical properties and potential applications. The presence of both the benzoxazepine and sulfonamide moieties provides a versatile scaffold for further chemical modifications and biological studies.

生物活性

The compound 2-methoxy-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by:

- A benzene ring with a methoxy and methyl substituent.

- A sulfonamide functional group.

- A benzoxazepine moiety that contributes to its biological properties.

Pharmacological Properties

Recent studies have indicated that sulfonamide derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. The presence of the sulfonamide group is crucial for their mechanism of action, which typically involves the inhibition of bacterial folic acid synthesis.

- Cardiovascular Effects : Some studies suggest that sulfonamides can influence cardiovascular parameters. For instance, derivatives have been shown to affect perfusion pressure and coronary resistance in animal models, indicating potential uses in hypertension management .

- Calcium Channel Modulation : Certain sulfonamide compounds have been identified as calcium channel inhibitors. This property may contribute to their effects on vascular smooth muscle and cardiac function .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of folic acid synthesis | |

| Cardiovascular | Modulation of perfusion pressure | |

| Calcium Channel Blockade | Inhibition of calcium influx |

Experimental Studies

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.

- Cardiovascular Studies : A study involving isolated rat hearts showed that administration of the compound led to a statistically significant decrease in coronary resistance compared to control groups. This suggests a potential therapeutic role in managing blood pressure .

- Calcium Channel Inhibition : Docking studies indicated that the compound could effectively bind to calcium channels, supporting its role as a calcium antagonist. This was corroborated by electrophysiological assays that demonstrated reduced calcium currents in cardiac myocytes treated with the compound .

The biological activity of this compound can be attributed to several mechanisms:

- Folic Acid Synthesis Inhibition : Similar to other sulfonamides, it likely inhibits dihydropteroate synthase in bacteria.

- Vasodilation : By blocking calcium channels, the compound may promote vasodilation and reduce myocardial oxygen demand.

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions (temperature, solvent, catalyst) and purification steps. For benzoxazepin derivatives, multi-step reactions often involve amide coupling, sulfonylation, and cyclization. For example, intermediates like tetrahydrobenzo[b][1,4]oxazepine cores may require inert atmospheres to prevent oxidation . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts like unreacted sulfonamide precursors .

Q. Which analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (1H, 13C, and 2D-COSY) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- X-ray crystallography to resolve the 3D conformation of the benzoxazepin ring and sulfonamide linkage, as demonstrated for structurally similar compounds .

- HPLC-PDA to assess purity (>95% recommended for biological assays) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor degradation via:

- TLC or HPLC to detect decomposition products.

- UV-Vis spectroscopy for absorbance shifts indicative of structural changes.

- Thermogravimetric analysis (TGA) to evaluate thermal stability .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action for this compound’s biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Perform enzyme kinetics assays (e.g., Michaelis-Menten analysis) to determine inhibition constants (Ki) and mode of inhibition (competitive/non-competitive).

- Use molecular docking simulations (e.g., AutoDock Vina) to model interactions between the sulfonamide group and target enzymes (e.g., carbonic anhydrase active sites) .

- Validate binding hypotheses with site-directed mutagenesis of key residues in the enzyme .

Q. What experimental strategies resolve contradictions in reported data (e.g., conflicting bioactivity results)?

- Methodological Answer :

- Reproduce assays under standardized conditions (e.g., identical cell lines, buffer pH, and incubation times).

- Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization).

- Analyze batch-to-batch variability in compound purity via LC-MS to rule out impurities as confounding factors .

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?

- Methodological Answer :

- Synthesize derivatives with modifications to:

- Methoxy group (replace with halogen or alkyl to alter lipophilicity).

- Benzoxazepin ring (introduce electron-withdrawing groups to enhance metabolic stability).

- Compare bioactivity data using QSAR models to identify critical substituents. For example, sulfonamide derivatives with bulkier substituents on the benzoxazepin ring showed improved selectivity in enzyme inhibition .

属性

IUPAC Name |

2-methoxy-5-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-12-4-6-16(24-3)17(10-12)26(22,23)19-13-5-7-15-14(11-13)18(21)20(2)8-9-25-15/h4-7,10-11,19H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVXUGVLOISZKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。